

# Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-(Benzyloxy)-4-fluorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzyloxy)-4-fluorobenzaldehyde**, a key organic intermediate in contemporary drug discovery and development. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly as a precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors.

## Physicochemical Properties and Molecular Weight

**2-(Benzyloxy)-4-fluorobenzaldehyde** is a solid organic compound valued for its distinct functional groups that allow for versatile chemical modifications. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the aldehyde functionality provides a reactive site for a multitude of organic transformations. The fluorine atom strategically placed on the aromatic ring can enhance the metabolic stability and binding affinity of derivative molecules.

## Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **2-(Benzyloxy)-4-fluorobenzaldehyde** is  $C_{14}H_{11}FO_2$ .

Element	Symbol	Count	Atomic Weight ( g/mol )	Total Weight ( g/mol )
Carbon	C	14	12.011	168.154
Hydrogen	H	11	1.008	11.088
Fluorine	F	1	18.998	18.998
Oxygen	O	2	15.999	31.998
Total	230.238			

Based on the atomic weights of its constituent elements, the calculated molecular weight of **2-(Benzyloxy)-4-fluorobenzaldehyde** is 230.238 g/mol . This value is consistent with commercially available data, often cited as 230.23 g/mol or 230.24 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

The synthesis of **2-(Benzyloxy)-4-fluorobenzaldehyde** can be efficiently achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the commercially available 2-fluoro-4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

## Experimental Protocol: Williamson Ether Synthesis

Materials:

- 2-Fluoro-4-hydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate

- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

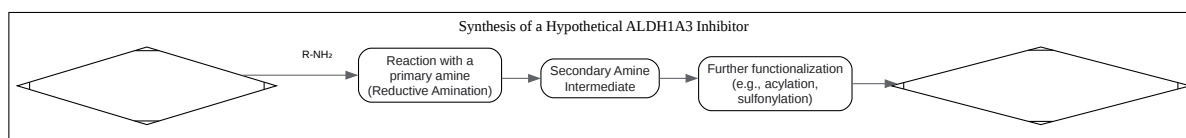
- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
- Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
- To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-70°C and maintain it at this temperature, with vigorous stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the mixture into deionized water and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with deionized water, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure **2-(Benzyloxy)-4-fluorobenzaldehyde**.

## Application in Drug Discovery: A Precursor for ALDH1A3 Inhibitors

**2-(Benzyloxy)-4-fluorobenzaldehyde** is a valuable building block in the synthesis of targeted therapeutics. Its structure is particularly suited for the development of inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and implicated in tumor progression, chemoresistance, and the maintenance of cancer stem cells.

The aldehyde group can be readily transformed into various pharmacophores that can interact with the active site of ALDH1A3. The benzyloxy- and fluoro-substituted phenyl ring can be tailored to enhance binding affinity and selectivity for the target enzyme.



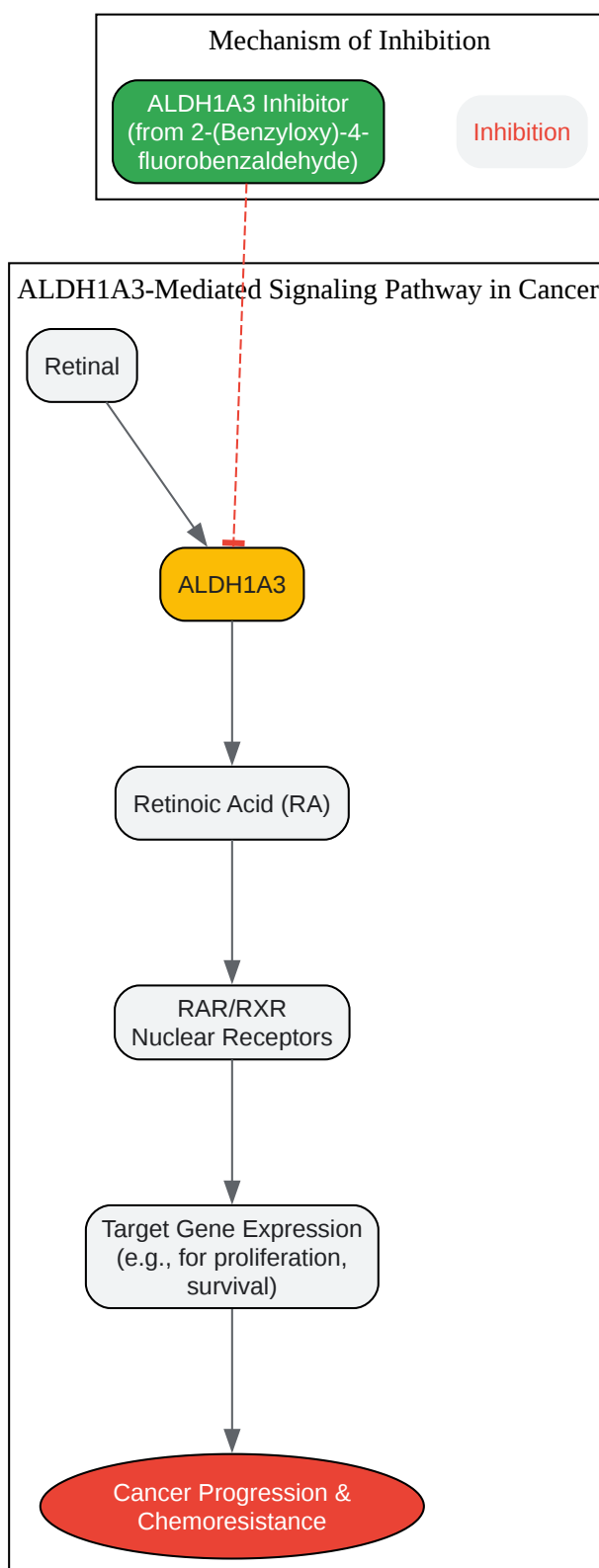
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Synthetic workflow for a hypothetical ALDH1A3 inhibitor.

## ALDH1A3 Signaling Pathway and Inhibition

ALDH1A3 plays a crucial role in cellular metabolism, particularly in the oxidation of retinal to retinoic acid (RA).<sup>[1]</sup> Retinoic acid is a signaling molecule that binds to nuclear receptors (RAR/RXR), leading to the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. In cancer cells, the overexpression of ALDH1A3 can lead to aberrant RA signaling, promoting tumorigenesis.

Inhibitors synthesized from **2-(Benzyloxy)-4-fluorobenzaldehyde** are designed to block the active site of ALDH1A3, thereby preventing the production of retinoic acid and mitigating its downstream effects.



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ALDH1A3 signaling pathway and point of pharmacological inhibition.

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## References

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- To cite this document: BenchChem. [Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123165#2-benzyloxy-4-fluorobenzaldehyde-molecular-weight>]

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